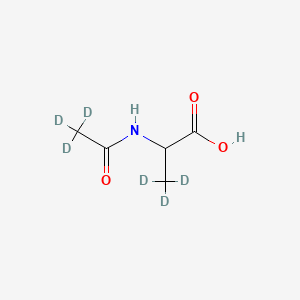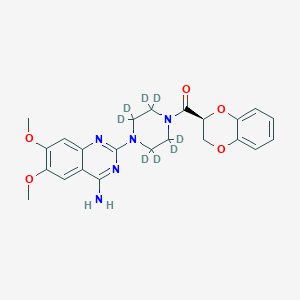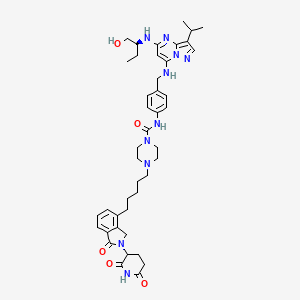
PROTAC CDK9 degrader-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PROTAC CDK9 degrader-4 is a highly potent and selective compound designed to target and degrade cyclin-dependent kinase 9 (CDK9). CDK9 is a crucial enzyme involved in the regulation of transcriptional elongation by RNA polymerase II. The degradation of CDK9 disrupts the transcriptional network, making this compound a promising therapeutic agent for various cancers and other diseases .
準備方法
The synthesis of PROTAC CDK9 degrader-4 involves the creation of a heterobifunctional molecule that links a ligand for CDK9 to a ligand for an E3 ubiquitin ligase, such as cereblon (CRBN). The synthetic route typically includes the following steps:
Synthesis of the CDK9 ligand: This involves the preparation of a small molecule inhibitor that specifically binds to CDK9.
Synthesis of the E3 ligase ligand: This involves the preparation of a ligand that binds to the E3 ubiquitin ligase.
Linker attachment: A chemical linker is used to connect the CDK9 ligand to the E3 ligase ligand.
Final assembly: The final PROTAC molecule is assembled by conjugating the CDK9 ligand-linker complex to the E3 ligase ligand
化学反応の分析
PROTAC CDK9 degrader-4 undergoes several types of chemical reactions, including:
Substitution reactions: The attachment of the linker to the CDK9 ligand and the E3 ligase ligand involves nucleophilic substitution reactions.
Oxidation and reduction reactions: These reactions may be involved in the synthesis of the individual ligands.
Conjugation reactions: The final assembly of the PROTAC molecule involves conjugation reactions to link the ligands through the linker
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF), catalysts such as tin(II) chloride, and reaction conditions like room temperature stirring for extended periods .
科学的研究の応用
PROTAC CDK9 degrader-4 has a wide range of scientific research applications, including:
Cancer research: It is used to study the role of CDK9 in cancer cell proliferation and to develop targeted therapies for cancers that overexpress CDK9.
Transcriptional regulation: It helps in understanding the mechanisms of transcriptional elongation and the role of CDK9 in regulating gene expression.
Drug discovery: It serves as a model compound for developing other PROTACs targeting different kinases and proteins involved in various diseases.
Biological studies: It is used to investigate the effects of CDK9 degradation on cellular processes and pathways.
作用機序
PROTAC CDK9 degrader-4 exerts its effects by promoting the ubiquitination and subsequent proteasomal degradation of CDK9. The compound binds to CDK9 and recruits an E3 ubiquitin ligase, such as cereblon (CRBN), forming a ternary complex. This complex facilitates the transfer of ubiquitin molecules to CDK9, marking it for degradation by the proteasome. The degradation of CDK9 disrupts the transcriptional elongation process, leading to the downregulation of genes involved in cell proliferation and survival .
類似化合物との比較
PROTAC CDK9 degrader-4 is unique in its high selectivity and potency for CDK9 degradation. Similar compounds include:
KI-CDK9d-32: Another highly selective CDK9 degrader that induces rapid reduction of MYC protein levels.
JSH-150: A selective inhibitor of CDK9 that forms hydrogen bonds with CDK9 at specific sites.
These compounds highlight the uniqueness of this compound in its ability to selectively degrade CDK9 while sparing other CDK family members .
特性
分子式 |
C43H56N10O5 |
|---|---|
分子量 |
793.0 g/mol |
IUPAC名 |
4-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentyl]-N-[4-[[[5-[[(2S)-1-hydroxybutan-2-yl]amino]-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl]amino]methyl]phenyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C43H56N10O5/c1-4-31(27-54)46-37-23-38(53-40(48-37)34(25-45-53)28(2)3)44-24-29-12-14-32(15-13-29)47-43(58)51-21-19-50(20-22-51)18-7-5-6-9-30-10-8-11-33-35(30)26-52(42(33)57)36-16-17-39(55)49-41(36)56/h8,10-15,23,25,28,31,36,44,54H,4-7,9,16-22,24,26-27H2,1-3H3,(H,46,48)(H,47,58)(H,49,55,56)/t31-,36?/m0/s1 |
InChIキー |
YAEBZMQWNHWNAG-BRKUKBBPSA-N |
異性体SMILES |
CC[C@@H](CO)NC1=NC2=C(C=NN2C(=C1)NCC3=CC=C(C=C3)NC(=O)N4CCN(CC4)CCCCCC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C(C)C |
正規SMILES |
CCC(CO)NC1=NC2=C(C=NN2C(=C1)NCC3=CC=C(C=C3)NC(=O)N4CCN(CC4)CCCCCC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


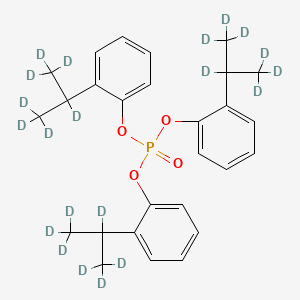
![8-[(1E)-3,4-Dihydroxy-3-methylbut-1-EN-1-YL]-7-methoxychromen-2-one](/img/structure/B12428895.png)
![3-Methylbutyl (2S)-2-[[(2R)-2-[[(2R)-6-amino-2-[[2-[1-[2-(3-methylbutoxy)naphthalen-1-yl]naphthalen-2-yl]oxyacetyl]amino]hexanoyl]amino]-5-(diaminomethylidene-amino)pentanoyl]amino]-4-methylpentanoate dihydrochloride](/img/structure/B12428900.png)
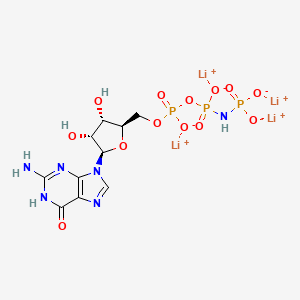
![2,3,5,6-tetradeuterio-4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile](/img/structure/B12428907.png)
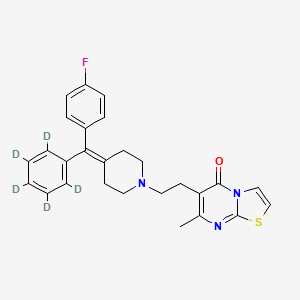
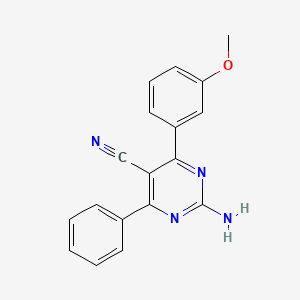
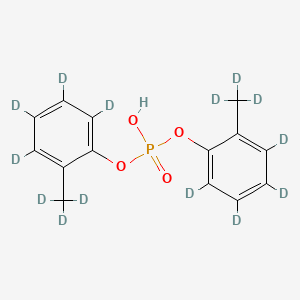
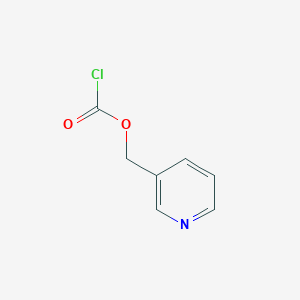
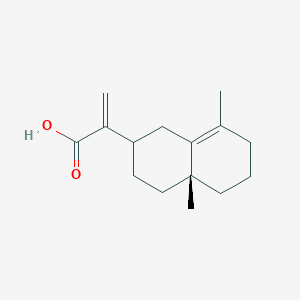
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B12428942.png)
